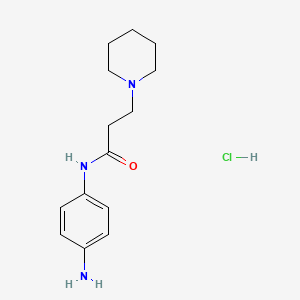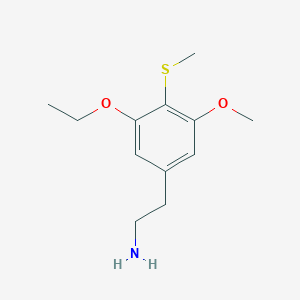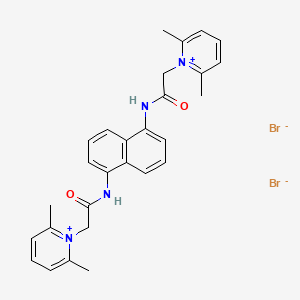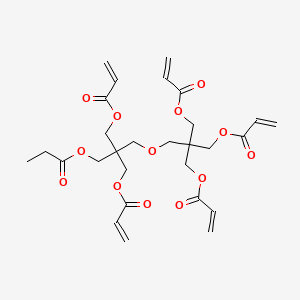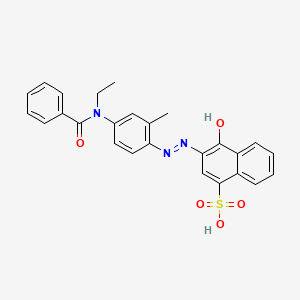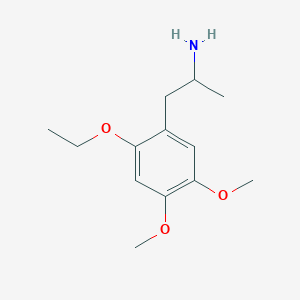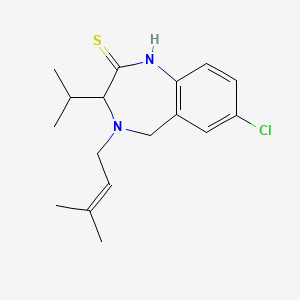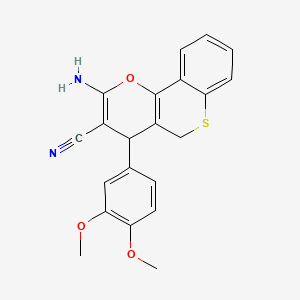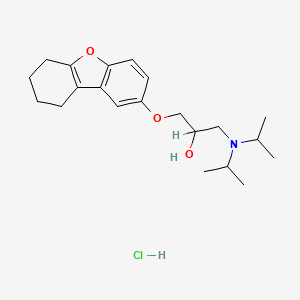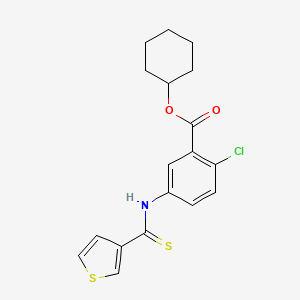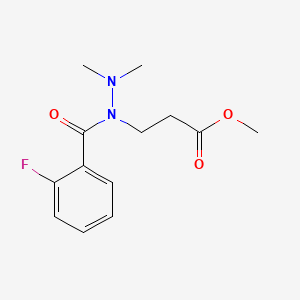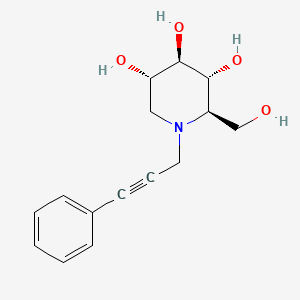
(3-Ph-2-propynyl)DNJ
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Phenyl-2-propynyl)1-deoxynojirimycin, commonly referred to as (3-Ph-2-propynyl)DNJ, is a derivative of 1-deoxynojirimycin. This compound is known for its significant biological activities, particularly in the inhibition of glycosidases, which makes it a valuable molecule in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ph-2-propynyl)DNJ typically involves the modification of 1-deoxynojirimycin. One common method includes the alkylation of 1-deoxynojirimycin with 3-phenyl-2-propynyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. This method leverages genetically engineered microorganisms to produce 1-deoxynojirimycin, which is then chemically modified to obtain this compound. This approach is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(3-Ph-2-propynyl)DNJ undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using halogenated reagents under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: 3-phenyl-2-propynyl bromide in dimethylformamide with potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(3-Ph-2-propynyl)DNJ has a wide range of applications in scientific research:
Chemistry: Used as a glycosidase inhibitor in synthetic organic chemistry.
Biology: Employed in studies related to carbohydrate metabolism and enzyme inhibition.
Medicine: Investigated for its potential in treating diseases such as diabetes and viral infections due to its glycosidase inhibitory properties.
Industry: Utilized in the production of pharmaceuticals and as a biochemical tool in research laboratories.
Mechanism of Action
The primary mechanism of action of (3-Ph-2-propynyl)DNJ involves the inhibition of glycosidases. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates. This action results in reduced glucose absorption in the intestines and increased insulin sensitivity .
Comparison with Similar Compounds
Similar Compounds
1-Deoxynojirimycin (DNJ): The parent compound of (3-Ph-2-propynyl)DNJ, known for its glycosidase inhibitory activity.
Miglitol: A derivative of DNJ used as an anti-diabetic drug.
Voglibose: Another glycosidase inhibitor used in the treatment of diabetes.
Uniqueness
This compound is unique due to its enhanced glycosidase inhibitory activity compared to its parent compound, 1-deoxynojirimycin. The presence of the 3-phenyl-2-propynyl group increases its binding affinity to the enzyme, making it a more potent inhibitor .
Properties
CAS No. |
133342-49-1 |
|---|---|
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(3-phenylprop-2-ynyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C15H19NO4/c17-10-12-14(19)15(20)13(18)9-16(12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-15,17-20H,8-10H2/t12-,13+,14-,15-/m1/s1 |
InChI Key |
MPBXGEJDCODCRV-LXTVHRRPSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1CC#CC2=CC=CC=C2)CO)O)O)O |
Canonical SMILES |
C1C(C(C(C(N1CC#CC2=CC=CC=C2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


